molecular formula C11H15NO B1335936 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine CAS No. 889939-90-6

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine

Cat. No.: B1335936
CAS No.: 889939-90-6
M. Wt: 177.24 g/mol
InChI Key: CVNWHOLBLSNSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research due to its benzofuran scaffold. The benzofuran structural motif is a privileged heterocycle in drug discovery, known for its remarkable structural modifiability, high bioavailability, and target diversity . This core structure is extensively found in natural products and synthetic bioactive molecules, and derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antifungal properties . As a building block, this compound serves as a key synthetic intermediate for developing novel therapeutic agents. Its structure, featuring a 2,3-dihydrobenzofuran core with a methyl substitution and an ethanamine side chain, provides a versatile platform for structural elaboration and structure-activity relationship (SAR) studies. Researchers can leverage this compound to design and synthesize new molecules targeting various diseases. Benzofuran derivatives have shown great potential in antitumor therapy, with some compounds demonstrating the ability to inhibit cancer cell proliferation . In antimicrobial research, such derivatives have been explored as inhibitors of bacterial targets like DNA gyrase in Mycobacterium tuberculosis and Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor . The continued investigation of benzofuran-based compounds provides a foundation for developing more effective and safer drugs, offering new strategies for treating human diseases . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8H,5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNWHOLBLSNSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392859
Record name 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-90-6
Record name 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzofuran Ring

The benzofuran scaffold is typically synthesized via cyclization reactions of appropriate precursors such as o-hydroxyacetophenones or related phenolic compounds. This cyclization can be achieved under acidic or basic conditions, often involving intramolecular nucleophilic attack to form the heterocyclic oxygen-containing ring.

  • Typical conditions: Acidic cyclization using polyphosphoric acid or Lewis acids; or base-promoted cyclization using potassium carbonate or sodium hydride in polar aprotic solvents.
  • Outcome: Formation of 2,3-dihydrobenzofuran intermediates with substitution patterns suitable for further functionalization.

Introduction of the Methyl Group at the 2-Position

The methyl substituent at the 2-position of the dihydrobenzofuran ring is introduced via alkylation reactions:

  • Method: Alkylation of the benzofuran intermediate using methylating agents such as methyl iodide or methyl triflate.
  • Conditions: Typically performed in the presence of a base (e.g., potassium carbonate) in solvents like acetonitrile or dimethylformamide.
  • Considerations: Control of regioselectivity and prevention of over-alkylation are critical.

Installation of the Ethanamine Side Chain and Chiral Center

The ethanamine moiety is introduced through reductive amination or nucleophilic substitution reactions:

  • Reductive amination: Reaction of the corresponding aldehyde or ketone intermediate with ammonia or primary amines, followed by reduction using catalysts such as palladium on carbon under hydrogen atmosphere.
  • Chiral synthesis: Asymmetric synthesis or chiral resolution techniques are employed to obtain the desired enantiomer, often using chiral auxiliaries or salt formation (e.g., HCl salts) to separate enantiomers.
  • Alternative: Direct substitution of a halogenated ethyl side chain with ammonia or amine nucleophiles under basic conditions.

Industrial Scale Considerations

  • Continuous flow synthesis: Used to improve reaction control, yield, and scalability.
  • Catalytic processes: Employing selective catalysts to enhance reaction rates and stereoselectivity.
  • Purification: Crystallization, chromatography, and salt formation to achieve high purity and enantiomeric excess.

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Notes
Benzofuran ring formation Cyclization Acidic (polyphosphoric acid) or basic (K2CO3) Intramolecular cyclization of o-hydroxyacetophenone derivatives
Methyl group introduction Alkylation Methyl iodide, K2CO3, DMF or MeCN Control regioselectivity, avoid over-alkylation
Ethanamine side chain installation Reductive amination / Nucleophilic substitution Ammonia or primary amine, Pd/C catalyst, H2 atmosphere Chiral resolution or asymmetric synthesis for enantiopurity
Industrial scale optimization Continuous flow, catalytic Flow reactors, selective catalysts Enhances yield, purity, and scalability

Detailed Research Findings and Analysis

Reaction Mechanisms and Optimization

  • The cyclization step is sensitive to temperature and solvent polarity, which influence ring closure efficiency and regioselectivity.
  • Alkylation with methyl iodide proceeds via nucleophilic substitution on the benzofuran intermediate; reaction time and base strength affect methylation yield.
  • Reductive amination requires careful control of pH and hydrogen pressure to minimize side reactions and racemization.
  • Chiral resolution using salt formation (e.g., HCl salts) has been demonstrated to achieve enantiomeric purities exceeding 95% in related benzofuran amines.

Analytical Characterization

Comparative Notes on Related Compounds

  • Similar benzofuran derivatives with methyl groups at different positions or varying amine side chains show differences in reactivity and biological activity, underscoring the importance of precise synthetic control.
  • Preparation methods for 1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethanamine share similarities but differ in cyclization and substitution steps due to positional isomerism.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Pharmacological Applications

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine has shown promise in pharmacological studies due to its structural similarity to known psychoactive substances. Research indicates potential applications in:

Neuropharmacology:

  • The compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have suggested that derivatives of benzofuran compounds can exhibit antidepressant and anxiolytic effects, making this compound a candidate for further exploration in treating mood disorders.

Analgesic Properties:

  • Initial studies indicate that compounds with similar structures possess analgesic properties. Investigating the efficacy of this compound as a pain reliever could open new avenues for pain management therapies.

Materials Science

In materials science, compounds like this compound are explored for their potential use in creating functional materials:

Polymer Chemistry:

  • The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties or thermal stability of polymeric materials.

Dyes and Pigments:

  • Due to its unique chromophoric structure, it may be utilized in synthesizing dyes or pigments for various applications in textiles and coatings.

Synthesis and Chemical Precursor

The compound can act as a precursor in organic synthesis:

Synthesis of Complex Molecules:

  • Its structure allows for modifications that can lead to the synthesis of more complex organic molecules. Researchers are investigating methods to utilize this compound for creating novel pharmaceuticals or biologically active compounds through various synthetic pathways.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined a series of benzofuran derivatives and their effects on serotonin receptors. The findings suggested that modifications similar to those found in this compound could enhance receptor affinity and selectivity, leading to potential therapeutic applications for anxiety disorders .

Case Study 2: Material Development

Research conducted at a leading university demonstrated the use of benzofuran derivatives in developing high-performance polymers. The study highlighted how incorporating compounds like this compound improved thermal stability and mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Pharmacological Differences

The following table summarizes key structural analogs, their molecular features, and pharmacological implications:

Compound Name Molecular Formula Substituents Pharmacological Notes Regulatory Status (Example) Reference CAS
1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine C₁₀H₁₃NO - 2-Methyl group on dihydrobenzofuran
- Ethanamine at position 5
Potential serotonergic activity; limited in vivo data Not explicitly controlled in some regions 55746-19-5
5-APDB
(1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine)
C₁₁H₁₅NO - Propan-2-amine side chain
- Unsaturated benzofuran core
Sold as "legal high"; linked to MDMA-like effects Controlled under UK Misuse of Drugs Act N/A
6-APDB
(1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine)
C₁₁H₁₅NO - Propan-2-amine at position 6 Similar psychoactive profile to 5-APDB Controlled in multiple jurisdictions N/A
(2R)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine C₁₂H₁₇NO - Chiral center (R-configuration)
- Propyl side chain
Stereochemistry may influence receptor affinity Research chemical; limited regulation CID 139023990
1-(2-Ethoxy-5-propylphenyl)ethanamine C₁₃H₂₁NO - Ethoxy and propyl substituents Unknown psychoactivity; used in organic synthesis Not regulated 1019534-32-7

Key Observations

Substituent Position and Saturation :

  • The position of the amine side chain (5- vs. 6-yl) significantly alters receptor binding. For example, 5-APDB and 6-APDB differ in the placement of the propan-2-amine group, leading to distinct pharmacokinetic profiles .
  • Saturation of the benzofuran ring (e.g., 2,3-dihydro vs. fully aromatic) modulates metabolic stability and potency. Dihydro derivatives like 5-APDB are less prone to oxidative degradation compared to unsaturated analogs .

Chirality and Bioactivity :

  • Stereoisomers such as (2R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine (CID 139023990) exhibit enantiomer-specific interactions with serotonin receptors, highlighting the importance of chiral synthesis .

Regulatory Landscape: Compounds like 5-APDB and 6-APDB are classified as Novel Psychoactive Substances (NPS) in the UK and EU due to their structural and functional resemblance to MDMA . The target compound, this compound, remains less regulated but is under surveillance due to its structural similarity to controlled substances .

Biological Activity

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine, also known by its CAS number 1409881-94-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H15_{15}NO. Its structure features a benzofuran moiety, which is known for various pharmacological properties.

Pharmacological Properties

  • Monoamine Oxidase Inhibition :
    • Mechanism : Monoamine oxidase (MAO) enzymes are crucial in the metabolism of neurotransmitters. Inhibition of MAO-B has been linked to neuroprotective effects and potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease.
    • Comparative Studies : In studies comparing various compounds, MAO-B inhibitors have shown promising results in reducing levodopa requirements in Parkinson's disease patients. For instance, selegiline and rasagiline are established MAO-B inhibitors with IC50_{50} values of 36.0 nM and 15.4 nM respectively . The potential of this compound as a MAO-B inhibitor remains to be elucidated.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. While specific data on this compound is limited, related compounds have exhibited significant antibacterial and antifungal activities:

CompoundMIC (mg/mL)Activity Against
Compound A0.0039S. aureus
Compound B0.0195E. coli
Compound C0.0048C. albicans

These findings suggest that structural analogs may possess similar bioactivities .

Neuropharmacological Effects

Benzofuran derivatives are often studied for their psychoactive properties. The compound's structural similarities to known psychoactive substances may indicate potential effects on the central nervous system (CNS).

Study on Related Compounds

A study focusing on benzofuran analogs of amphetamine demonstrated that certain derivatives exhibit enhanced affinity for serotonin receptors and dopamine transporters, which could be relevant for understanding the pharmacodynamics of this compound .

Toxicological Profiles

Research into the metabolism and toxicology of related compounds has revealed that benzofurans can undergo significant metabolic transformations, which may influence their biological activity and safety profiles .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine?

  • Methodology : Multi-step synthesis typically involves (1) lithiation of a dihydrobenzofuran precursor using n-BuLi in THF at −78 °C, (2) coupling with a brominated aldehyde, and (3) reductive amination or cyanide substitution (e.g., AgCN in refluxing CH₃CN) to introduce the ethanamine moiety. Final steps may include deprotection (e.g., HBr/H₂O) and purification via column chromatography .
  • Example : A related 2,3-dihydrobenzofuran analogue was synthesized via sequential lithiation, aldehyde coupling, and reductive amination (LiAlH₄ in ether) .

Q. How is this compound characterized structurally and chemically?

  • Techniques :

TechniqueApplicationExample Data
NMR Confirm regiochemistry of methyl/dihydro groups¹H NMR: δ 1.3–1.5 ppm (CH₃), 3.2–4.0 ppm (dihydro-OCH₂)
MS Verify molecular weightESI-MS: [M+H]⁺ = 192.1 (C₁₁H₁₄NO)
X-ray Resolve stereochemical ambiguityCrystallographic data for analogs (e.g., 5-acetyl derivatives)

Q. What structural analogs are relevant for comparative studies?

  • Key Analogs :

CompoundStructural DifferenceReference
5-Acetyl-2,3-dihydrobenzofuranAcetyl at position 5
4-Hydroxy-5-acetylcoumaroneHydroxy substitution
2-(5-Chloro-indol-3-yl)ethanamineIndole core vs. benzofuran

Q. What are the key spectral features to identify this compound?

  • IR : Stretching vibrations for NH₂ (3350–3250 cm⁻¹) and dihydrofuran C-O-C (1250–1150 cm⁻¹) .
  • UV-Vis : λ_max ≈ 255 nm (conjugated benzofuran-amine system) .

Q. How does the compound behave under varying pH or solvent conditions?

  • Reactivity : The ethanamine group is prone to protonation in acidic media, altering solubility. In polar aprotic solvents (e.g., DMF), the dihydrofuran ring remains stable, while protic solvents (e.g., MeOH) may induce ring-opening at elevated temperatures .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

  • Strategies :

  • Catalysis : Use Pd/C or Ni catalysts for reductive amination to minimize side products .
  • Temperature Control : Maintain −78 °C during lithiation to prevent premature coupling .
  • Purification : Employ flash chromatography with gradient elution (hexane:EtOAc) for high-purity isolation .

Q. What computational approaches predict bioactivity or metabolic pathways?

  • Methods :

  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Docking : Simulate binding affinity with serotonin/dopamine receptors due to structural similarity to bioactive amines .

Q. How to resolve discrepancies between NMR and X-ray data?

  • Case Study : If NMR suggests axial chirality but X-ray shows planar geometry, perform variable-temperature NMR to assess conformational flexibility. Compare with computational models (e.g., Gaussian) .

Q. What assay designs evaluate biological activity (e.g., receptor binding)?

  • Protocol :

Radioligand Binding : Use ³H-labeled serotonin/dopamine in competitive assays .

Functional Assays : Measure cAMP accumulation in HEK293 cells expressing GPCRs .

Controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT₂A) .

Q. What factors influence long-term stability during storage?

  • Stability Profile :

ConditionDegradation PathwayMitigation
LightPhotooxidation of dihydrofuranStore in amber vials at −20 °C
MoistureHydrolysis of amine groupUse desiccants (e.g., silica gel)
OxygenRadical-mediated ring openingPurge with argon before sealing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.